molecular formula C9H11ClO B2972779 1-(5-Chloro-2-methylphenyl)ethanol CAS No. 58966-31-7

1-(5-Chloro-2-methylphenyl)ethanol

Cat. No.: B2972779
CAS No.: 58966-31-7
M. Wt: 170.64
InChI Key: NVDCQPZPKZXHMI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)ethanol is a chemical compound with the CAS Number: 58966-31-7 and Linear Formula: C9H11ClO . It has a molecular weight of 170.64 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 . The InChI key is NVDCQPZPKZXHMI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a boiling point of 254.3°C at 760 mmHg . It has a flash point of 107.6°C . The compound is a liquid at room temperature .

Scientific Research Applications

Enzyme-like Catalysis

A study by Liu, Neverov, and Brown (2008) demonstrated the enzyme-like acceleration for the hydrolysis of a DNA model promoted by a dinuclear Zn(II) catalyst in dilute aqueous ethanol. This research provides insight into the potential of mimicking enzymatic reactions in synthetic systems, offering a pathway for developing new catalytic processes in organic synthesis and biotechnology (Liu, Neverov, & Brown, 2008).

Asymmetric Hydrolysis

Liu et al. (2014) focused on the asymmetric hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using a cold-adapted Bacillus amyloliquefaciens esterase. This process is significant for the production of optically pure compounds, which are essential intermediates in pharmaceutical synthesis, showcasing an application in green chemistry and drug development (Liu, Zheng, Imanaka, & Jian‐He Xu, 2014).

Synthesis and Characterization of Complexes

Asegbeloyin et al. (2014) reported on the synthesis, characterization, and biological activity of specific complexes derived from a reaction involving ethanol. Their work contributes to the field of bioinorganic chemistry, highlighting the potential of these complexes in medicinal chemistry, particularly in antimicrobial and cytotoxic activities (Asegbeloyin et al., 2014).

Extraction and Separation Processes

Chapeaux et al. (2008) explored the extraction of alcohols from water using specific ionic liquids, demonstrating the potential of ionic liquids in separation processes. This research is particularly relevant in the context of biofuel production and pharmaceutical manufacturing, where efficient separation technologies are critical (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Future Directions

As for future directions, the compound is available for research purposes . It is part of a large catalog of compounds that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCQPZPKZXHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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